molecular formula C9H11F2N5 B11736962 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11736962
M. Wt: 227.21 g/mol
InChI Key: IQFDWQKELDPEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to another pyrazole ring through a methyl linkage. The presence of the difluoromethyl group imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 1-methyl-1H-pyrazol-4-amine with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group. This is followed by a coupling reaction with 1H-pyrazol-5-ylmethyl halide to form the final product. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in solvents like DMF or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-1H-pyrazol-4-amine
  • 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure and the presence of the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C9H11F2N5

Molecular Weight

227.21 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C9H11F2N5/c1-15-6-7(4-14-15)12-5-8-2-3-13-16(8)9(10)11/h2-4,6,9,12H,5H2,1H3

InChI Key

IQFDWQKELDPEAY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=NN2C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.